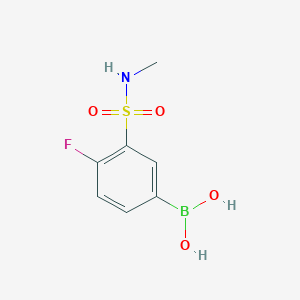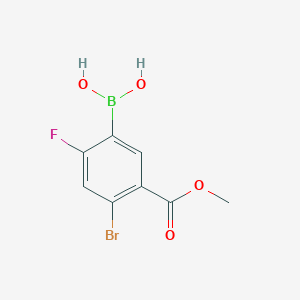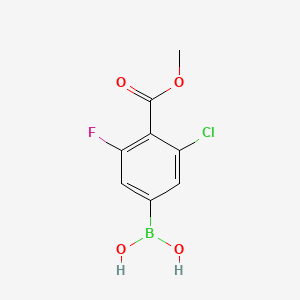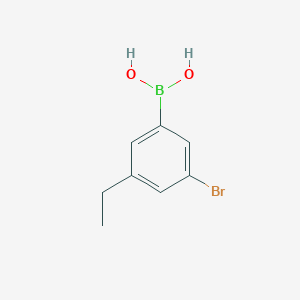
Bis(3-cyclopropylphenyl)borinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-cyclopropylphenyl)borinic acid: is an organoboron compound characterized by the presence of two cyclopropylphenyl groups attached to a boron atom This compound is part of the borinic acid family, which is known for its unique chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-cyclopropylphenyl)borinic acid typically involves the reaction of cyclopropylphenylboronic acid with appropriate reagents under controlled conditions. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with aryl halides in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium acetate (KOAc) to facilitate the transmetalation step.
Industrial Production Methods: Industrial production of this compound may involve large-scale Miyaura borylation reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(3-cyclopropylphenyl)borinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the borinic acid to boranes or other reduced boron species.
Substitution: The compound can participate in substitution reactions, where the cyclopropylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or organometallic compounds.
Major Products Formed:
Oxidation: Boronic acids or boronates.
Reduction: Boranes or other reduced boron species.
Substitution: Various substituted borinic acids or boronates, depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Bis(3-cyclopropylphenyl)borinic acid is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . Its unique reactivity makes it valuable for constructing complex organic molecules.
Biology: In biological research, borinic acids have been explored for their potential as enzyme inhibitors and as tools for studying boron-containing biomolecules .
Medicine: The compound’s potential medicinal applications include its use as a precursor for boron-containing drugs and as a component in drug delivery systems .
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and optoelectronic devices .
Mécanisme D'action
The mechanism of action of bis(3-cyclopropylphenyl)borinic acid involves its ability to coordinate with various substrates through its boron atom. The boron atom in borinic acids is electron-deficient, making it a strong Lewis acid. This allows the compound to form stable complexes with nucleophiles such as alcohols, amines, and other electron-rich species . The coordination of these substrates can facilitate various chemical transformations, including cross-coupling reactions and catalytic processes.
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- Cyclopropylboronic acid
- Bis(pinacolato)diboron
Comparison: Bis(3-cyclopropylphenyl)borinic acid is unique due to the presence of two cyclopropylphenyl groups, which impart distinct steric and electronic properties compared to other boronic and borinic acids. This uniqueness enhances its reactivity and selectivity in certain chemical reactions, making it a valuable reagent in organic synthesis and catalysis .
Propriétés
IUPAC Name |
bis(3-cyclopropylphenyl)borinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BO/c20-19(17-5-1-3-15(11-17)13-7-8-13)18-6-2-4-16(12-18)14-9-10-14/h1-6,11-14,20H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDDQFZYERWPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2CC2)(C3=CC(=CC=C3)C4CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[1-[3-[Tert-butyl(dimethyl)silyl]oxypropyl]pyrazol-4-yl]boronic acid](/img/structure/B8119215.png)

